molecular formula C18H28N4O5S B2771316 N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-88-6

N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2771316
CAS No.: 874805-88-6
M. Wt: 412.51
InChI Key: LBYKZKHBISLZPK-UHFFFAOYSA-N
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Description

N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O5S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research into compounds structurally related to N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide often involves complex synthesis techniques. For example, compounds have been synthesized for exploring their potential as cyclooxygenase-2 inhibitors, demonstrating intricate synthesis processes and crystal structure determinations to understand their interaction within biological systems (Al-Hourani et al., 2016).

  • Molecular Docking and Bioassay Studies : Such compounds are frequently subjected to molecular docking and bioassay studies to evaluate their biological activities. This is crucial in drug design and discovery, especially for identifying new therapeutic agents with specific target interactions (Al-Hourani et al., 2016).

Pharmacological Applications

  • Dynamin GTPase Inhibition : The dimethylamino-propyl moiety, as seen in related compounds, is critical for the inhibition of dynamin GTPase, suggesting potential applications in interrupting cellular processes such as endocytosis. This is significant for understanding cellular transport mechanisms and developing agents that can regulate these processes for therapeutic benefits (Gordon et al., 2013).

  • Antimicrobial Activity : Thiazolidinone derivatives, a class related to the compound of interest, have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. This suggests a potential for developing new antimicrobial agents based on modifications of the core chemical structure (Patel, Kumari, & Patel, 2012).

Chemical and Biological Characterization

  • Chemical Characterization and Activity Screening : The synthesis of related compounds involves detailed chemical characterization, including IR, NMR, and mass spectrometry. These compounds are often screened for a range of biological activities, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-11-12-27-16(22)13-20-18(24)17(23)19-9-4-10-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKZKHBISLZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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